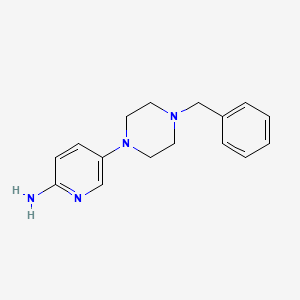

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

説明

Synthesis Analysis

While there is no direct synthesis process available for “5-(4-Benzylpiperazin-1-yl)pyridin-2-amine”, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .科学的研究の応用

Dopamine D3 Receptor Ligands

This compound has been used in the design, synthesis, and evaluation of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as selective dopamine D3 receptor ligands . Dopamine plays a key role in normal physiological pathways in both the central nervous system and the periphery .

Treatment for Substance Use Disorder

The D3 dopamine receptor has been identified as a potential therapeutic target for the treatment of substance use disorder . A new series of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides have been identified as potent D3 binders that have moderate to high selectivity for D3 over D2 .

Treatment for Depression

Aberrant D3 activity has been linked to depression . Therefore, this compound could potentially be used in the development of novel dopamine receptor ligands capable of providing therapeutic relief to patients suffering from depression .

Treatment for Schizophrenia

Similarly, aberrant D3 activity has also been linked to schizophrenia . This suggests that this compound could be used in the development of novel treatments for schizophrenia .

Treatment for Parkinson’s Disease

Parkinson’s disease (PD) has also been linked to aberrant D3 activity . This compound could potentially be used in the development of novel treatments for PD .

Treatment for Inflammatory Diseases

Inflammatory diseases have been linked to aberrant D3 activity . This suggests that this compound could be used in the development of novel treatments for inflammatory diseases .

作用機序

Target of Action

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine primarily targets the dopamine D3 receptors . These receptors are part of the dopamine receptor family, which play a crucial role in the regulation of mood, reward, and motor control . The D3 receptors are predominantly located in the limbic areas of the brain, which are associated with emotional and cognitive functions.

Mode of Action

The compound acts as a selective ligand for the dopamine D3 receptors. By binding to these receptors, it modulates their activity, which can lead to changes in dopamine signaling. This interaction can either enhance or inhibit the receptor’s natural response to dopamine, depending on whether the compound acts as an agonist or antagonist .

Biochemical Pathways

The binding of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine to dopamine D3 receptors affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of neurotransmitter release and synaptic plasticity. The downstream effects include alterations in cyclic AMP (cAMP) levels, which can influence various cellular processes such as gene expression, protein synthesis, and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact the compound’s bioavailability, determining the extent and duration of its therapeutic effects.

Result of Action

At the molecular level, the action of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine results in modulation of dopamine signaling . This can lead to various cellular effects, such as changes in neuronal firing rates and synaptic plasticity. At the cellular level, these changes can influence behaviors and physiological responses related to mood, reward, and motor control .

Action Environment

The efficacy and stability of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine can be influenced by several environmental factors:

- Presence of other substances : Interactions with other drugs or compounds can affect the compound’s absorption and metabolism, altering its overall effectiveness .

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different conditions.

: DrugBank : SpringerLink

特性

IUPAC Name |

5-(4-benzylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINJXNRJRQRMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

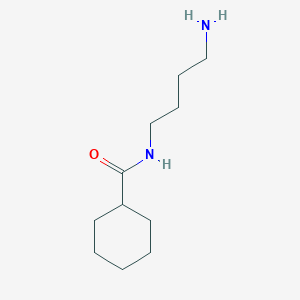

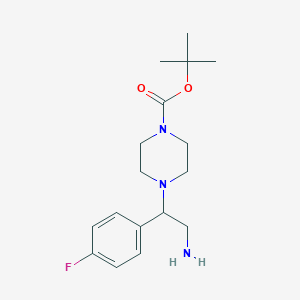

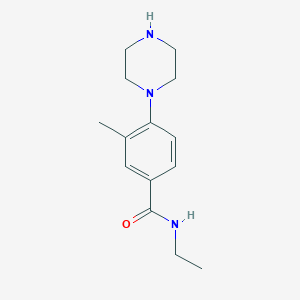

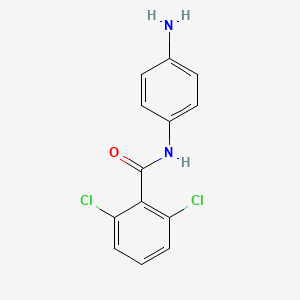

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3073860.png)

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)

![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)